2-[(E)-[(4-Bromophenyl)imino]methyl]-4-chloro-3,5-dimethyl-6-nitrophenol
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Overview
Description
2-[(E)-[(4-Bromophenyl)imino]methyl]-4-chloro-3,5-dimethyl-6-nitrophenol is a synthetic organic compound characterized by its complex structure, which includes a bromophenyl group, a chloro group, and a nitrophenol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-[(4-Bromophenyl)imino]methyl]-4-chloro-3,5-dimethyl-6-nitrophenol typically involves a multi-step process. One common method includes the following steps:
Formation of the imine: This step involves the reaction of 4-bromoaniline with an aldehyde under acidic conditions to form the imine intermediate.
Substitution Reaction: The imine intermediate is then subjected to a substitution reaction with 4-chloro-3,5-dimethyl-6-nitrophenol under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-[(4-Bromophenyl)imino]methyl]-4-chloro-3,5-dimethyl-6-nitrophenol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted phenols and anilines.
Scientific Research Applications
2-[(E)-[(4-Bromophenyl)imino]methyl]-4-chloro-3,5-dimethyl-6-nitrophenol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(E)-[(4-Bromophenyl)imino]methyl]-4-chloro-3,5-dimethyl-6-nitrophenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-[(E)-[(4-Fluorophenyl)imino]methyl]-4-chloro-3,5-dimethyl-6-nitrophenol
- 2-[(E)-[(4-Iodophenyl)imino]methyl]-4-chloro-3,5-dimethyl-6-nitrophenol
- 2-[(E)-[(4-Bromophenyl)imino]methyl]-2-methoxyphenol
Uniqueness
2-[(E)-[(4-Bromophenyl)imino]methyl]-4-chloro-3,5-dimethyl-6-nitrophenol is unique due to the presence of both bromine and chlorine atoms, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C15H12BrClN2O3 |
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Molecular Weight |
383.62 g/mol |
IUPAC Name |
2-[(4-bromophenyl)iminomethyl]-4-chloro-3,5-dimethyl-6-nitrophenol |
InChI |
InChI=1S/C15H12BrClN2O3/c1-8-12(7-18-11-5-3-10(16)4-6-11)15(20)14(19(21)22)9(2)13(8)17/h3-7,20H,1-2H3 |
InChI Key |
UJDJVZHPRSJISD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1Cl)C)[N+](=O)[O-])O)C=NC2=CC=C(C=C2)Br |
Origin of Product |
United States |
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